![molecular formula C20H17ClN6O3S B2495602 N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide CAS No. 932537-73-0](/img/structure/B2495602.png)
N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide is a useful research compound. Its molecular formula is C20H17ClN6O3S and its molecular weight is 456.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Screening
A study focused on the synthesis and antimicrobial screening of a series of compounds, including those similar in structure to N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide. These compounds were evaluated for their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria and showed potential for therapeutic intervention in microbial diseases, particularly bacterial and fungal infections (Desai et al., 2013).
Photosensitizer for Photodynamic Therapy
Another study introduced a zinc phthalocyanine derivative for potential use in photodynamic therapy (PDT) for cancer treatment. While not directly mentioning this compound, it highlights the importance of developing compounds with high singlet oxygen quantum yield and appropriate photodegradation quantum yield for Type II mechanisms in PDT (Pişkin et al., 2020).
Molecular Structure and Intermolecular Interactions
Research on the molecular structure and intermolecular interactions of related compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, emphasizes the significance of understanding molecular geometry for pharmaceutical development. This study used single crystal X-ray diffraction and DFT calculations to evaluate the influence of intermolecular interactions on molecular geometry, which is crucial for designing effective therapeutic agents (Karabulut et al., 2014).
Anticonvulsant Agents
A series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives were synthesized and evaluated as anticonvulsant agents. Some compounds showed significant anticonvulsant activity in tests, pointing to the potential use of similar structures in developing treatments for convulsive disorders (Faizi et al., 2017).
Anticancer Activities
Research on benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones, which are structurally related to this compound, demonstrated moderate to good inhibitory activity against various cancer cell lines. These findings suggest a potential pathway for developing new anticancer agents (Kamal et al., 2011).
Mechanism of Action
Target of Action
Compounds with similar structures are often designed to interact with specific proteins in the body, such as enzymes or receptors. The specific target would depend on the therapeutic goal. For example, some compounds might target tyrosine kinases , which are enzymes that can add a phosphate group to proteins and play key roles in signal transduction pathways .
Mode of Action
Once the compound binds to its target, it can modulate the target’s activity. This could involve inhibiting an enzyme’s activity, blocking a receptor, or otherwise altering the normal function of the target .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, if the compound inhibits an enzyme involved in a specific pathway, this could disrupt the pathway and affect the downstream processes .
Pharmacokinetics
The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), can influence its bioavailability and therapeutic efficacy. These properties can be influenced by various factors, including the compound’s chemical structure and the patient’s physiological condition .
Result of Action
The ultimate effects of the compound’s action at the molecular and cellular levels would depend on the specific pathways it affects. This could range from altering cell signaling pathways to inducing cell death .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These could include the pH of the local environment, the presence of other compounds or drugs, and the patient’s overall health status .
properties
IUPAC Name |
N-[3-[1-(5-chloro-2-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O3S/c1-11-17(24-26-27(11)14-10-12(21)8-9-16(14)30-3)18-22-20(31-25-18)23-19(28)13-6-4-5-7-15(13)29-2/h4-10H,1-3H3,(H,22,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWHJCZUSMSUQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(C=CC(=C2)Cl)OC)C3=NSC(=N3)NC(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2495520.png)
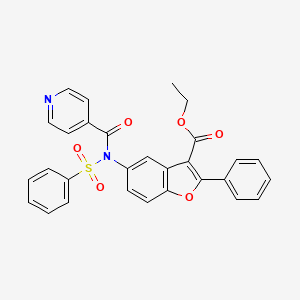
![2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2495524.png)
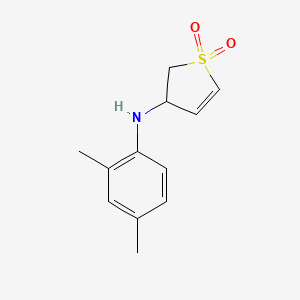
![2-[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2495529.png)

![8-(2,4-dimethoxyphenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495531.png)
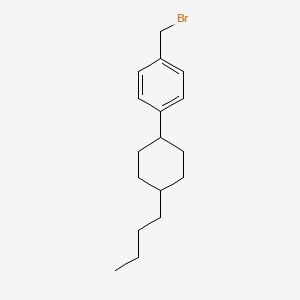
![(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2495533.png)
![2-Chloro-N-[(2-methylthiophen-3-yl)methyl]-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)acetamide](/img/structure/B2495534.png)
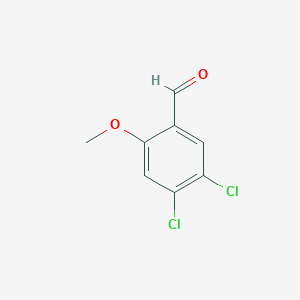
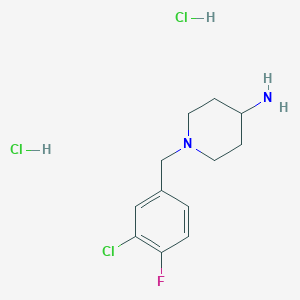
![4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2495542.png)